Maleic acid-mono-2-methacryloyloxy ethyl ester Maleic acid-mono-2-methacryloyloxy ethyl ester
Brand Name: Vulcanchem
CAS No.: 31718-58-8
VCID: VC11696266
InChI: InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4-
SMILES: CC(COC(=O)C=C)OC(=O)C=CC(=O)O
Molecular Formula: C10H12O6
Molecular Weight: 228.20 g/mol

Maleic acid-mono-2-methacryloyloxy ethyl ester

CAS No.: 31718-58-8

Cat. No.: VC11696266

Molecular Formula: C10H12O6

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Maleic acid-mono-2-methacryloyloxy ethyl ester - 31718-58-8

Specification

CAS No. 31718-58-8
Molecular Formula C10H12O6
Molecular Weight 228.20 g/mol
IUPAC Name (Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid
Standard InChI InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4-
Standard InChI Key QHNMXBRCQQYQST-PLNGDYQASA-N
Isomeric SMILES CC(COC(=O)C=C)OC(=O)/C=C\C(=O)O
SMILES CC(COC(=O)C=C)OC(=O)C=CC(=O)O
Canonical SMILES CC(COC(=O)C=C)OC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Maleic acid-mono-2-methacryloyloxy ethyl ester is an ester derivative formed through the reaction of maleic acid with methacryloxyethyl alcohol. Its structure features a maleic acid backbone substituted with a methacryloyloxy ethyl group, conferring both hydrophilic (carboxylic acid) and hydrophobic (methacrylate) properties. The compound’s molecular formula (C₁₀H₁₂O₆) and weight (228.20 g/mol) are critical for its reactivity and compatibility in polymer matrices.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₆
Molecular Weight228.20 g/mol
CAS Number31718-58-8
ReactivityPolymerizable via methacrylate group

Synthesis and Optimization

Reaction Mechanisms

The synthesis typically involves esterification between maleic acid and methacryloxyethyl alcohol under acidic or enzymatic catalysis. A patent detailing the synthesis of structurally analogous maleic esters (e.g., maleic acid di(2-ethylhexyl) ester) highlights the use of heteropolyacid catalysts, such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, to achieve high esterification rates (up to 99.6%) . While the specific catalyst for Maleic acid-mono-2-methacryloyloxy ethyl ester may differ, similar optimization principles apply, including:

  • Molar Ratios: A stoichiometric excess of methacryloxyethyl alcohol (1:2.1–3.5) ensures complete conversion of maleic acid .

  • Solvent Selection: Toluene is commonly employed as an azeotropic agent to remove water, enhancing reaction efficiency .

  • Temperature and Time: Reflux conditions (100–150°C) for 2–4 hours are typical for achieving high yields .

Table 2: Synthesis Parameters and Outcomes

ParameterRange/ValueOutcomeSource
Catalyst Loading0.15–0.65% of total reactantsHigh esterification
Reaction Time2–4 hours95.8–99.6% yield
TemperatureReflux (~150°C)Optimal conversion

Applications in Advanced Materials

Polymer Chemistry

The methacryloyloxy group enables radical polymerization, making the compound a valuable monomer for cross-linked polymers. Applications include:

  • Dental Resins: Analogous methacrylate esters (e.g., mono-2-(methacryloyloxy)ethyl succinate) are used in adhesive hybrid resins for dental restorations, where carboxylic acid groups facilitate peptide conjugation .

  • Flexible Optoelectronics: Incorporation into elastomers enhances mechanical flexibility and shape recovery, critical for wearable devices .

Biomedical Engineering

Preliminary research suggests potential in biocompatible hydrogels and drug delivery systems. The carboxylic acid group allows for pH-responsive behavior, while the methacrylate moiety supports photopolymerization under mild conditions.

EndpointFindingsSource
Acute Oral ToxicityLow (LD₅₀ > 2,000 mg/kg)
Skin IrritationCorrosive potential
SensitizationPositive in animal models

Research Directions and Challenges

Biocompatibility Studies

While the compound’s dual functionality is promising for biomedical applications, comprehensive in vivo studies are lacking. Key priorities include:

  • Long-Term Stability: Assessing degradation products in physiological conditions.

  • Cytocompatibility: Evaluating effects on cell proliferation and inflammation.

Industrial Scalability

Optimizing catalyst recovery and solvent reuse, as demonstrated in patent CN106928057B, could reduce production costs and environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator